molecular formula C13H9Br2NO2 B3204306 5-Bromo-nicotinic acid 2-bromo-benzyl ester CAS No. 1033692-93-1

5-Bromo-nicotinic acid 2-bromo-benzyl ester

Cat. No. B3204306
CAS RN: 1033692-93-1
M. Wt: 371.02 g/mol
InChI Key: BHTAITVOMCYVCR-UHFFFAOYSA-N
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Description

5-Bromo-nicotinic acid 2-bromo-benzyl ester is a chemical compound with the molecular formula C13H9Br2NO2 . It is a compound that falls under the category of diversified compound libraries and is used as a modulator in heart disease targets .


Molecular Structure Analysis

The molecular structure of 5-Bromo-nicotinic acid 2-bromo-benzyl ester can be analyzed using its molecular formula C13H9Br2NO2 . This formula indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Antimicrobial Compounds : A study elaborates on the synthesis of biologically significant benzofuran aryl ureas and carbamates utilizing 5-bromo-2-ethyl carboxylate, derived from bromo salicylaldehyde and diethyl bromomalonate. These compounds were screened for antimicrobial activities, highlighting the role of 5-bromo compounds in the development of new antimicrobial agents (Kumari et al., 2019).

  • Chemical Synthesis Process : The synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid showcases a methodology yielding significant insights into the chemical transformation processes of bromo-nicotinic acid derivatives, providing a foundation for further chemical synthesis applications (Qi-fan, 2010).

Pharmaceutical Applications

  • Development of Antiinflammatory and Analgesic Compounds : Research indicates the potential of 5-bromo nicotinic acid in synthesizing compounds with good anti-inflammatory and analgesic activity. This highlights its importance in the development of new therapeutic agents (Sondhi et al., 2007).

  • Antimicrobial Activity of Synthesized Compounds : A study on the synthesis of 3-Coumarinoyl Pyridinium and Quinolinium Bromides from 3-bromo acetyl coumarins demonstrates the antimicrobial activity of these newly synthesized compounds. This suggests the role of bromo-nicotinic acid derivatives in creating effective antimicrobial agents (Porwal et al., 2009).

Material Science and Chemical Engineering

  • Industrial Process Scale-Up : The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, from dimethyl terephthalate demonstrates a scalable industrial process. This underscores the importance of bromo-nicotinic acid derivatives in manufacturing therapeutic agents for diabetes therapy (Zhang et al., 2022).

properties

IUPAC Name

(2-bromophenyl)methyl 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-11-5-10(6-16-7-11)13(17)18-8-9-3-1-2-4-12(9)15/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAITVOMCYVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-nicotinic acid 2-bromo-benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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